molecular formula C29H40N4O6 B14369339 Tyrosyl-isoleucyl-phenylalanyl-valine CAS No. 93772-67-9

Tyrosyl-isoleucyl-phenylalanyl-valine

Cat. No.: B14369339
CAS No.: 93772-67-9
M. Wt: 540.7 g/mol
InChI Key: ZRLAPVCGIOJNSE-XJTSNBOBSA-N
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Description

Tyrosyl-isoleucyl-phenylalanyl-valine is a tetrapeptide composed of the amino acids tyrosine, isoleucine, phenylalanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-isoleucyl-phenylalanyl-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Types of Reactions:

    Oxidation: this compound can undergo oxidation, particularly at the tyrosine residue, forming dityrosine or other oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Oxidation: Dityrosine, oxidized tyrosine derivatives.

    Reduction: Reduced peptide forms.

    Substitution: Modified peptides with substituted groups at specific positions.

Scientific Research Applications

Tyrosyl-isoleucyl-phenylalanyl-valine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of tyrosyl-isoleucyl-phenylalanyl-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • Tyrosyl-isoleucyl-phenylalanyl-leucine
  • Tyrosyl-isoleucyl-phenylalanyl-alanine
  • Tyrosyl-isoleucyl-phenylalanyl-glycine

Comparison: Tyrosyl-isoleucyl-phenylalanyl-valine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

93772-67-9

Molecular Formula

C29H40N4O6

Molecular Weight

540.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C29H40N4O6/c1-5-18(4)25(33-26(35)22(30)15-20-11-13-21(34)14-12-20)28(37)31-23(16-19-9-7-6-8-10-19)27(36)32-24(17(2)3)29(38)39/h6-14,17-18,22-25,34H,5,15-16,30H2,1-4H3,(H,31,37)(H,32,36)(H,33,35)(H,38,39)/t18-,22-,23+,24-,25-/m0/s1

InChI Key

ZRLAPVCGIOJNSE-XJTSNBOBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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